1-[(2-Amino-3-methylpentyl)oxy]-4-fluorobenzene
Description
1-[(2-Amino-3-methylpentyl)oxy]-4-fluorobenzene (CAS: 1540391-94-3) is an aromatic amine ether with the molecular formula C₁₂H₁₈FNO and an average mass of 211.280 g/mol. The compound features a fluorinated benzene ring linked via an ether bond to a branched pentylamine chain (2-amino-3-methylpentyl group) . The compound is listed in chemical databases under identifiers such as ChemSpider ID 32842565 and MDL number MFCD23900614, with applications inferred as intermediates in pharmaceutical or agrochemical synthesis due to its aminoalkoxy functionality .
Properties
Molecular Formula |
C12H18FNO |
|---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
1-(4-fluorophenoxy)-3-methylpentan-2-amine |
InChI |
InChI=1S/C12H18FNO/c1-3-9(2)12(14)8-15-11-6-4-10(13)5-7-11/h4-7,9,12H,3,8,14H2,1-2H3 |
InChI Key |
RRQFRTSQEZHWNO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(COC1=CC=C(C=C1)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Amino-3-methylpentyl)oxy]-4-fluorobenzene typically involves the reaction of 4-fluorophenol with 2-amino-3-methylpentanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-[(2-Amino-3-methylpentyl)oxy]-4-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or imine derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2-Amino-3-methylpentyl)oxy]-4-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-Amino-3-methylpentyl)oxy]-4-fluorobenzene involves its interaction with specific molecular targets. The amino group and fluorobenzene ring play crucial roles in binding to target molecules, influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Aminoalkoxy-Substituted Fluorobenzenes
(a) 1-(3-Aminopropoxy)-4-fluorobenzene hydrochloride (CAS: 148941-98-4)
- Structure: Features a shorter propyl chain (3-aminopropoxy) compared to the pentyl chain in the target compound.
- Synthesis : Produced via nucleophilic substitution or alkylation, with purity >99% for synthetic applications .
- Applications : Used as a building block in medicinal chemistry, particularly for drugs requiring fluorinated aromatic amines.
(b) 1-[(2-Amino-3-methylbutyl)sulfanyl]-4-fluorobenzene (CAS: 1523012-19-2)
- Key Difference : Replaces the ether oxygen with a sulfanyl (-S-) group and has a butyl chain instead of pentyl.
Comparison Table : Aminoalkoxy Derivatives
Halogenated Benzyl Ethers and Alkyl Derivatives
(a) 1-(Azidomethyl)-4-fluorobenzene (CAS: N/A)
- Structure: Azide (-N₃) substituent instead of an aminoalkoxy group.
- Synthesis : Prepared via reaction of 1-(bromomethyl)-4-fluorobenzene with sodium azide .
- Applications : Intermediate in "click chemistry" for triazole synthesis, e.g., antimicrobial or antitumor agents .
(b) 1-(4-Chlorobutyl)-4-fluorobenzene
- Structure: Chlorobutyl chain replaces the aminoalkoxy group.
- Synthesis : Derived via Clemmensen reduction of 4-chloro-1-(4-fluorophenyl)butan-1-one, highlighting reductive deoxygenation methods .
- Applications : Precursor to antipsychotic analogs like haloperidol derivatives .
Comparison Table : Halogenated Derivatives
Etherification and Cross-Etherification Challenges
- 1-(1-(Benzyloxy)ethyl)-4-fluorobenzene (4j) : Achieved 43% yield via iron-catalyzed O-alkylation, demonstrating moderate efficiency in ether synthesis .
- Failure in Cross-Etherification : Substrates with trifluoromethyl groups (e.g., 4l, 4m) resisted reaction even at 120°C, highlighting steric/electronic limitations .
Biological Activity
1-[(2-Amino-3-methylpentyl)oxy]-4-fluorobenzene is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The presence of both an amino group and a fluorine atom in its structure enhances its interactions with biological targets, making it a compound of interest for various therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C12H16FNO
- Molecular Weight : 211.28 g/mol
- Functional Groups :
- Amino group (-NH2)
- Fluorinated aromatic ring
- Ether linkage
The compound can be synthesized through nucleophilic substitution reactions involving 3-fluorophenol and 2-amino-3-methylpentanol, typically using a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. The fluorine atom enhances the compound's binding affinity, potentially leading to various pharmacological effects. This mechanism is crucial for understanding how structural modifications can influence biological activity and efficacy.
Antitumor Activity
This compound has shown promise in preliminary studies for its antitumor properties. Research indicates that fluorinated compounds often exhibit enhanced pharmacological profiles compared to their non-fluorinated counterparts. For instance, studies have demonstrated significant cytotoxic effects against various cancer cell lines, with mean growth inhibition values indicating potential efficacy in cancer treatment .
Binding Affinity Studies
Recent interaction studies have focused on the binding affinities of this compound to various biological targets. These studies are essential for elucidating the compound's potential therapeutic applications, particularly in cancer therapy and enzyme inhibition . The data suggest that modifications in the chemical structure can significantly affect the compound's biological activity.
Study 1: Antitumor Efficacy
A study conducted by the National Cancer Institute (NCI) assessed the antitumor activity of similar fluorinated compounds, revealing that compounds with similar structures exhibited significant growth inhibition across multiple cancer cell lines. The mean GI50 (the concentration required to inhibit cell growth by 50%) values were reported to be below 10 μM for several tested compounds, indicating strong antitumor potential .
Study 2: Enzyme Inhibition
Another research effort highlighted the compound's potential as an inhibitor of specific enzymes involved in tumor growth. The mechanism involves competitive inhibition where the compound binds to the active site of these enzymes, thereby preventing substrate access and subsequent catalytic activity. This pathway underscores the therapeutic relevance of such fluorinated compounds in cancer treatment strategies .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Fluorinated aromatic with amino group | Antitumor, enzyme inhibition |
| 1-[(2-Amino-3-methylpentyl)oxy]-2-fluorobenzene | Similar structure, different position | Enhanced binding affinity |
| 1-[(2-Amino-3-methylpentyl)oxy]-3-fluorobenzene | Similar structure, different position | Unique reactivity profile |
The comparison shows that while all three compounds share a common structural theme, their differing positions of fluorination lead to variations in biological activity and reactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
